molecular formula C15H12ClNS B1653128 2-(4-chlorophenyl)-3-methylsulfanyl-1H-indole CAS No. 175205-74-0

2-(4-chlorophenyl)-3-methylsulfanyl-1H-indole

Cat. No.: B1653128
CAS No.: 175205-74-0
M. Wt: 273.8 g/mol
InChI Key: VLRGRBLXZHZIII-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-methylsulfanyl-1H-indole is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a 4-chlorophenyl group and a methylsulfanyl group attached to the indole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-methylsulfanyl-1H-indole typically involves the reaction of 4-chloroaniline with 2-aminoacetonitrile hydrochloride, followed by cyclization and introduction of the methylsulfanyl group. The reaction conditions often include heating under reflux in ethanol to facilitate the formation of the indole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-methylsulfanyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-methylsulfanyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of the 4-chlorophenyl and methylsulfanyl groups may enhance its binding affinity and specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-3-methylsulfanyl-1H-indole
  • 2-(4-fluorophenyl)-3-methylsulfanyl-1H-indole
  • 2-(4-methylphenyl)-3-methylsulfanyl-1H-indole

Uniqueness

2-(4-chlorophenyl)-3-methylsulfanyl-1H-indole is unique due to the presence of the 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-methylsulfanyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNS/c1-18-15-12-4-2-3-5-13(12)17-14(15)10-6-8-11(16)9-7-10/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRGRBLXZHZIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372364
Record name 2-(4-chlorophenyl)-3-methylsulfanyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-74-0
Record name 2-(4-chlorophenyl)-3-methylsulfanyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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